N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31FN4O2S and its molecular weight is 434.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study detailed the synthesis of molecules akin to eperezolid, which demonstrated significant anti-Mycobacterium smegmatis activity, suggesting their potential application in combating bacterial infections (Yolal et al., 2012).
COX-2 Inhibition for Anti-inflammatory Applications
Sulfonamide derivatives have also been explored for their COX-2 inhibition properties, which is crucial in the development of anti-inflammatory drugs. A study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, revealing that the introduction of a fluorine atom could significantly enhance COX-2 selectivity, pointing towards their potential in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
N-Demethylation of Amides
In chemical synthesis and modifications, sulfonamide compounds have been used in innovative methodologies such as the N-demethylation of N-methyl amides, showcasing the versatility of sulfonamide derivatives in facilitating complex chemical transformations (Yi et al., 2020).
Computational Studies and Structural Analysis
The detailed computational and structural analysis of new sulfonamide derivatives provides insights into their potential applications in various fields, including material science and drug design. For instance, the structural characterization of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide and its computational study shed light on its electronic properties and potential interactions with biological targets (Murthy et al., 2018).
Cancer Therapy and HIF-1 Pathway Inhibition
Some sulfonamide derivatives have been identified as inhibitors of the HIF-1 pathway, a crucial target in cancer therapy. Research into 2,2-dimethyl-2H-chromene based arylsulfonamide analogs has revealed compounds that can antagonize tumor growth, highlighting the potential of sulfonamides in oncological research (Mun et al., 2012).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O2S/c1-17-15-20(9-10-21(17)23)30(28,29)24-16-22(27-13-11-26(4)12-14-27)18-5-7-19(8-6-18)25(2)3/h5-10,15,22,24H,11-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMDKFOZNJHOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide |
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